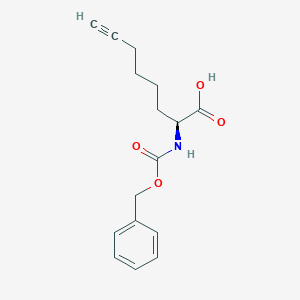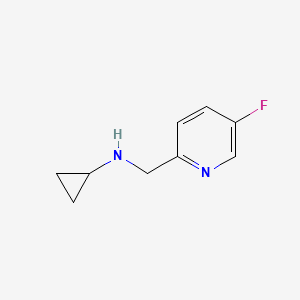
N-((5-Fluoropyridin-2-YL)methyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-Fluoropyridin-2-YL)methyl)cyclopropanamine is a compound that features a fluorinated pyridine ring attached to a cyclopropanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Fluoropyridin-2-YL)methyl)cyclopropanamine typically involves the reaction of 5-fluoropyridine with cyclopropanamine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution on the fluoropyridine ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-((5-Fluoropyridin-2-YL)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
N-((5-Fluoropyridin-2-YL)methyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Mecanismo De Acción
The mechanism by which N-((5-Fluoropyridin-2-YL)methyl)cyclopropanamine exerts its effects is largely dependent on its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance binding affinity to certain receptors or enzymes, potentially leading to inhibitory or modulatory effects. The cyclopropanamine moiety may also contribute to the compound’s overall activity by influencing its conformation and interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide: A compound with a similar fluoropyridine structure but different functional groups, used as a modulator of metabotropic glutamate receptors.
N-((5-Bromo-2-fluoropyridin-3-yl)methyl)cyclopropanamine: A brominated analog with similar chemical properties but different reactivity due to the presence of bromine.
Uniqueness
N-((5-Fluoropyridin-2-YL)methyl)cyclopropanamine is unique due to the combination of the fluoropyridine ring and the cyclopropanamine moiety, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H11FN2 |
|---|---|
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
N-[(5-fluoropyridin-2-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C9H11FN2/c10-7-1-2-9(11-5-7)6-12-8-3-4-8/h1-2,5,8,12H,3-4,6H2 |
Clave InChI |
MWLQYBOUTYMUJI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCC2=NC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


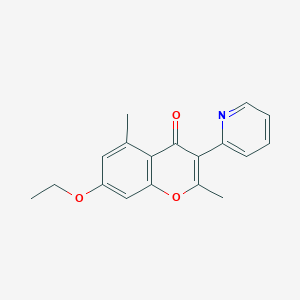
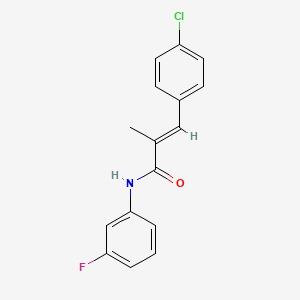
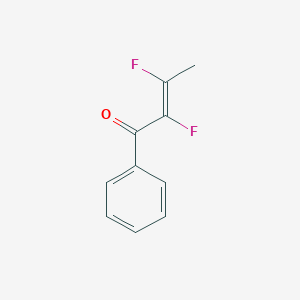
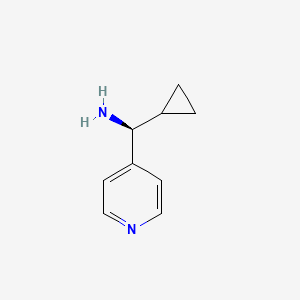

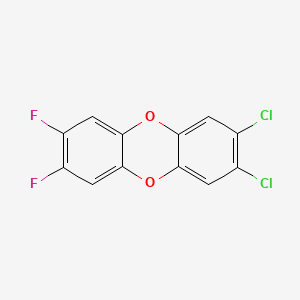

![1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone](/img/structure/B12848623.png)

![6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12848644.png)
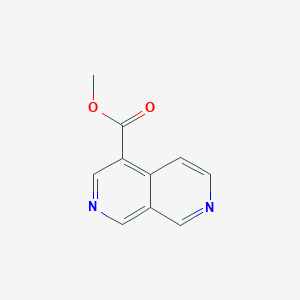

![10-(10-(Naphthalen-1-yl)anthracen-9-yl)naphtho[2,1-b]benzofuran](/img/structure/B12848658.png)
